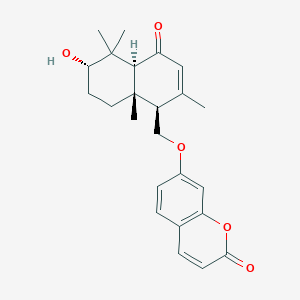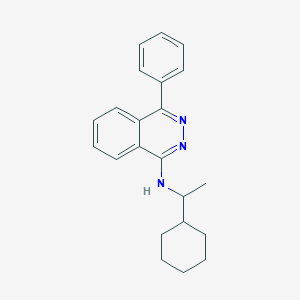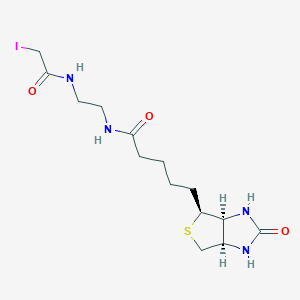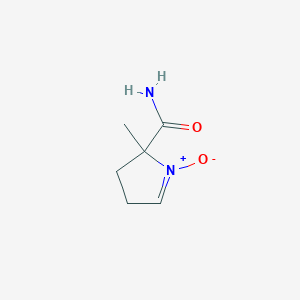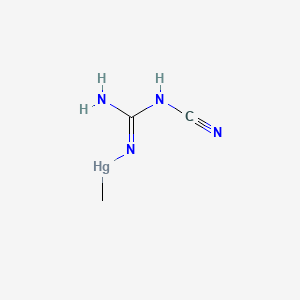
Morsodren
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crystals. Used as a fungicide; a seed, soil, and turf treatment, especially for cereals, sorghum, sugar beets, cotton, and flax. Not registered as a pesticide in the U.S. (EPA, 1998)
Applications De Recherche Scientifique
Enzyme Profiles to Monitor Wildlife Residue Accumulation
A study by Dieter (1975) in the Archives of Environmental Contamination and Toxicology examined the effects of Morsodren on plasma enzymes in starlings. The research showed that Morsodren affected cholinesterase activities and lactate dehydrogenase activities in birds. This study highlights the use of enzyme profiles as a potential method to monitor the presence of toxicants like Morsodren in wildlife populations (Dieter, 1975).
Combined Effects of Morsodren with Other Chemicals in Birds
Several studies conducted by Dieter and Ludke in the mid-1970s focused on the combined effects of Morsodren and other chemicals, like organophosphates and heavy metals, on birds. These studies, published in Bulletin of Environmental Contamination and Toxicology, demonstrated significant interactions between Morsodren and pesticides, influencing cholinesterase inhibition and mercury accumulation in birds. This research is crucial for understanding the environmental impact of Morsodren in combination with other contaminants (Dieter & Ludke, 1975), (Dieter & Ludke, 1978).
Propriétés
Numéro CAS |
502-39-6 |
|---|---|
Nom du produit |
Morsodren |
Formule moléculaire |
C3H6HgN4 |
Poids moléculaire |
298.7 g/mol |
Nom IUPAC |
[(E)-[amino-(cyanoamino)methylidene]amino]-methylmercury |
InChI |
InChI=1S/C2H3N4.CH3.Hg/c3-1-6-2(4)5;;/h(H3-,4,5,6);1H3;/q-1;;+1 |
Clé InChI |
JVJUWCMBRUMDDQ-UHFFFAOYSA-N |
SMILES |
C[Hg]N=C(N)NC#N |
SMILES canonique |
C[Hg]N=C(N)NC#N |
Color/Form |
Colorless crystals |
melting_point |
313 °F (EPA, 1998) 156 °C |
Autres numéros CAS |
502-39-6 |
Description physique |
Crystals. Used as a fungicide; a seed, soil, and turf treatment, especially for cereals, sorghum, sugar beets, cotton, and flax. Not registered as a pesticide in the U.S. (EPA, 1998) |
Solubilité |
Sol in acetone, ethanol, ethylene glycol but not in benzene In water, 2.17X10+4 mg/l @ 20 °C |
Synonymes |
(3-cyanoguanidino)methylmercury methylmercurydicyandiamide Morsodren panogen 15 |
Pression de vapeur |
6.5e-05 mm Hg at 95 °F (EPA, 1998) 6.5X10-5 mm Hg @ 35 °C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



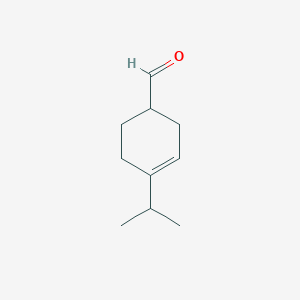
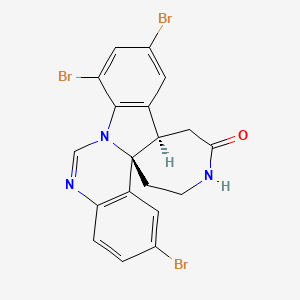
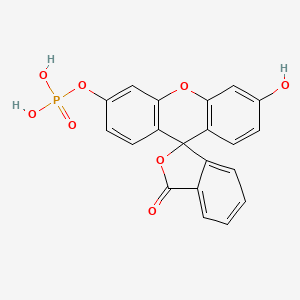
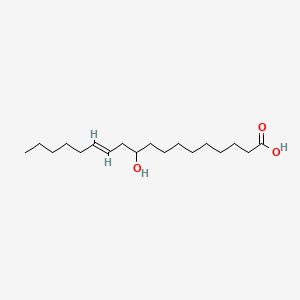
![(7Z)-7-benzylidene-6-methylquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1254936.png)
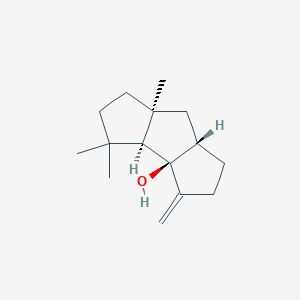
![1-[(2E,8E)-9-(3,4-methylenedioxyphenyl)-2,8-nonadienoyl]pyrrolidine](/img/structure/B1254938.png)
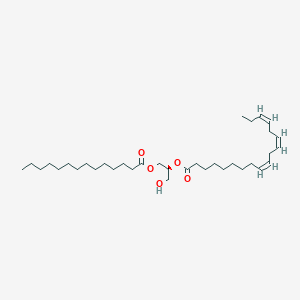
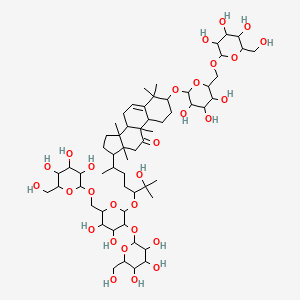
![2,11,12-Trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one](/img/structure/B1254942.png)
